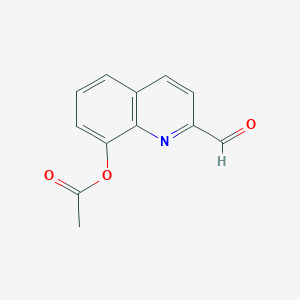
2-Formylquinolin-8-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylquinolin-8-yl acetate, also known as Acetic acid 2-formyl-quinolin-8-yl ester, is a chemical compound with the molecular formula C12H9NO3 . It has a molecular weight of 215.21 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 2-Formylquinolin-8-yl acetate involves a reaction with ethyl bromoacetate in the presence of K2CO3 . This leads to the formation of compound 198 via oxidation . Further reactions with NaBH4 form ethyl 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)acetate 199 that leads to compound 200 via bromination .Molecular Structure Analysis
The InChI code for 2-Formylquinolin-8-yl acetate is 1S/C12H9NO3/c1-8(15)16-11-4-2-3-9-5-6-10(7-14)13-12(9)11/h2-7H,1H3 . The SMILES representation is O=Cc1nc2c(cc1)cccc2OC(=O)C .Physical And Chemical Properties Analysis
2-Formylquinolin-8-yl acetate is a solid compound . Its molecular weight is 215.21 . The compound’s InChI code is 1S/C12H9NO3/c1-8(15)16-11-4-2-3-9-5-6-10(7-14)13-12(9)11/h2-7H,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Chemical Synthesis and Derivatives : 2-Formylquinolin-8-yl acetate is used in chemical syntheses. For example, the reaction of 3-formyl-2-chloroquinolines with thioglycolic acid results in a mixture of uncyclized compounds, which can be further processed to produce various quinoline derivatives (Kiran, Nandeshwarappa, Vaidya, & Mahadevan, 2007).
- Formation of Thieno and Thiopyrano Derivatives : The reaction of substituted quinolines can lead to the formation of thieno[2,3-b] and thiopyrano[2,3-b]quinoline derivatives, showcasing its utility in synthesizing complex chemical structures (Kiran, Nandeshwarappa, Vaidya, & Mahadevan, 2007).
Biological Applications
- Antimicrobial Activity : Some derivatives of 2-formylquinolin-8-yl acetate have shown significant antimicrobial activity. This includes compounds synthesized for their antibacterial and antifungal properties (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
- Antileishmanial Activity : Certain styrylquinoline-type compounds derived from 2-formylquinolin-8-yl acetate have demonstrated in vitro and in vivo antileishmanial activity, indicating its potential in developing treatments for parasitic infections (Petro-Buelvas, Guzman, Villa, Robledo, Velez, & Santafé, 2021).
- Antitumor Potential : Novel NH-pyrazoline derivatives containing 4-aryloxy-7-chloroquinoline, a derivative of 2-formylquinolin-8-yl acetate, have shown remarkable antitumor activity against multiple cancer cell lines, suggesting its role in cancer treatment research (Montoya, Quiroga, Abonía, Nogueras, Cobo, & Insuasty, 2014).
Analytical and Sensor Applications
- Fluorescent Chemosensors : Certain derivatives of 2-formylquinolin-8-yl acetate have been used in creating fluorescent chemosensors, particularly for detecting cadmium ions in aqueous solutions. This application is significant in environmental monitoring and biological systems (Tian, Li, Zhu, Wang, Li, Xu, Wang, Wang, Sun, Liu, Huang, Yan, Wang, Yao, & Tang, 2012).
Propiedades
IUPAC Name |
(2-formylquinolin-8-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-8(15)16-11-4-2-3-9-5-6-10(7-14)13-12(9)11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMDBQMIKVIOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


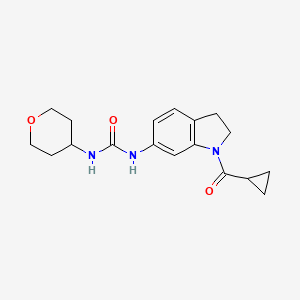
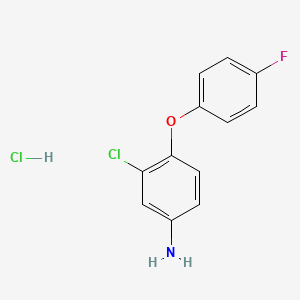
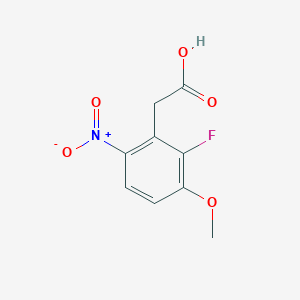
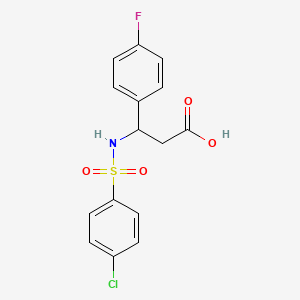
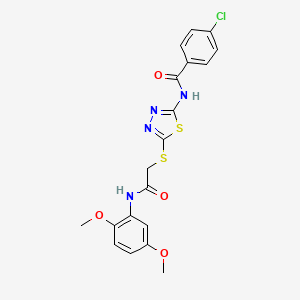
![2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2770042.png)
![N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770043.png)
![4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2770044.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2770046.png)
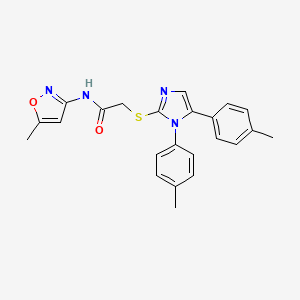
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2770051.png)
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2770053.png)
![N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide](/img/structure/B2770054.png)